molecular formula C12H16O3 B019806 (5-Isopropyl-2-methyl-phenoxy)-acetic acid CAS No. 19728-20-2

(5-Isopropyl-2-methyl-phenoxy)-acetic acid

Cat. No. B019806
CAS RN: 19728-20-2
M. Wt: 208.25 g/mol
InChI Key: OWRFHSFWUCJFQE-UHFFFAOYSA-N
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Description

(5-Isopropyl-2-methyl-phenoxy)-acetic acid is a chemical compound with various applications in scientific research. Its synthesis, molecular structure, and physical and chemical properties are of significant interest.

Synthesis Analysis

  • The synthesis of related compounds, such as 2-(2'-isopropyl-5'-methylphenoxy)acetyl amino acids and dipeptides, involves coupling (5-Isopropyl-2-methyl-phenoxy)-acetic acid with amino acid methyl esters/dipeptides using DCC as a coupling agent and TEA as a base (Dahiya, Pathak, & Bhatt, 2006).

Molecular Structure Analysis

  • The crystal and molecular structure of related compounds, like the acetic acid clathrate formed by cyclo{tetrakis[(5-t-butyl-2-acetoxy-1,3-phenylene)methylene]}, shows interesting configurations, such as acetoxy groups oriented on one side with intramolecular contacts (Rizzoli, Andreetti, Ungaro, & Pochini, 1982).

Chemical Reactions and Properties

Physical Properties Analysis

  • The physical properties, including crystal structure, can be studied through X-ray diffraction techniques, which reveal the presence of dimeric hydrogen bonding involving the carboxylate groups (Cox & Hickey, 2004).

Chemical Properties Analysis

  • The compound and its derivatives show varied chemical behaviors, such as inhibition of lipid peroxidation and radical scavenging activity, as seen in similar phenolic compounds (Dinis, Madeira, & Almeida, 1994).

Scientific Research Applications

  • Catalysis and Organic Synthesis : The compound has been used as a catalyst in the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones, highlighting its reactivity and ease of separation (Yakura et al., 2018). Additionally, it plays a role in the acetylation of alcohols, phenols, and amines under solvent-free conditions, showing high yields in the production of acetates (Reddy et al., 2006).

  • Antibacterial and Antifungal Activities : Derivatives of this compound exhibit potent antibacterial and antifungal properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus (Dahiya et al., 2006). Novel 1,3,4-oxadiazoles with alkylthio and alkylsulphonyl phenoxy moieties also show promising antimicrobial activities (Karabasanagouda et al., 2007).

  • Environmental Science : This compound is significant in the analysis of phenoxy acid herbicides in vegetation, with high recovery and reproducibility (Rimmer et al., 1996). Its derivatives play a role in the environmental fate of chlorinated phenoxyacid herbicides, contributing to the production of potentially toxic compounds (Murschell & Farmer, 2018).

  • Pharmacology : In pharmacology, its diastereoisomeric derivatives have been shown to possess anti-inflammatory and analgesic properties (Teulon et al., 1978). Additionally, compounds like carvacrol, found in oregano and thyme essential oil, which are related to (5-Isopropyl-2-methyl-phenoxy)-acetic acid, display antinociceptive activity in mice, reducing pain-related behavior (Melo et al., 2012).

properties

IUPAC Name

2-(2-methyl-5-propan-2-ylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-8(2)10-5-4-9(3)11(6-10)15-7-12(13)14/h4-6,8H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRFHSFWUCJFQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Isopropyl-2-methyl-phenoxy)-acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AF Abdelkader, HR Nosair - 2018 - pakbs.org
Drought stress is an environmental serious problem threatening cultivated ornamental plants in water-depleted regions. The aim was drought stress induction in three medicinal plants (…
Number of citations: 1 www.pakbs.org

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